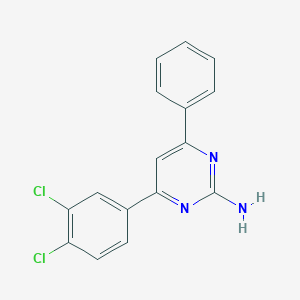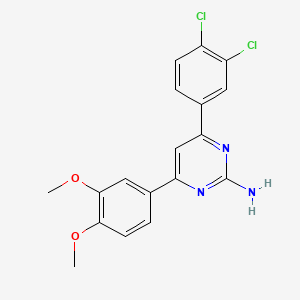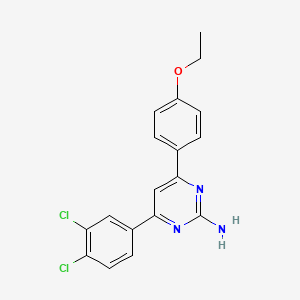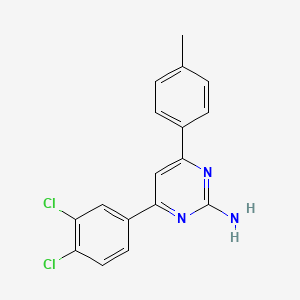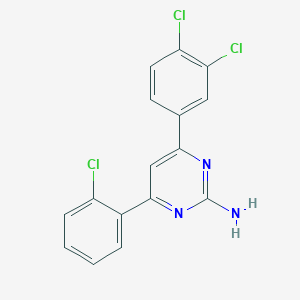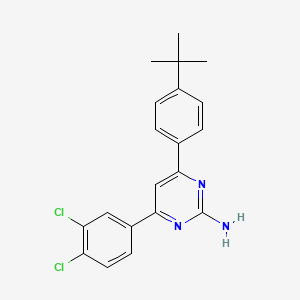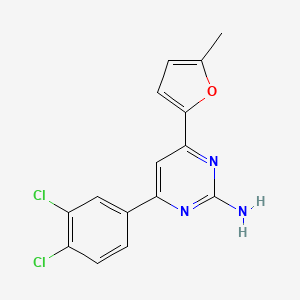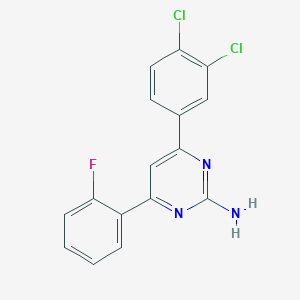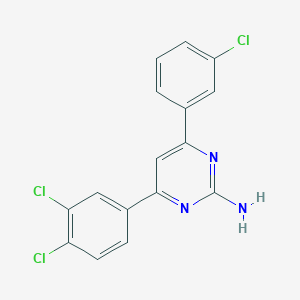
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, commonly known as CDP-choline, is an important chemical compound that has shown significant potential in a variety of scientific applications. CDP-choline is a phospholipid compound derived from choline, which is an essential nutrient for the human body. It is a natural component of cell membranes and is involved in a variety of biochemical and physiological processes. CDP-choline is also used in laboratory experiments as a substrate for the synthesis of other compounds. In
Mecanismo De Acción
CDP-choline is thought to act as a precursor for the synthesis of phosphatidylcholine, a phospholipid that is a major component of cell membranes. CDP-choline is also thought to act as a neuromodulator, increasing the release of neurotransmitters such as acetylcholine and dopamine. In addition, CDP-choline is thought to act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
CDP-choline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of phosphatidylcholine, a phospholipid that is a major component of cell membranes. CDP-choline has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. In addition, CDP-choline has been shown to act as an antioxidant, protecting cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP-choline is a versatile compound that can be used in a variety of laboratory experiments. The reaction to produce CDP-choline is highly efficient and yields a high yield of product. In addition, the reaction can be conducted at a variety of temperatures and pressures, depending on the desired product. The compound is also stable and can be stored for long periods of time without degradation.
However, CDP-choline is also a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the reaction to produce CDP-choline can be difficult to control, as the reaction is sensitive to temperature and pressure changes.
Direcciones Futuras
CDP-choline has shown great potential in a variety of scientific applications and has the potential to be used in many more. Future research should focus on further elucidating the biochemical and physiological effects of CDP-choline and its potential to be used as a therapeutic agent for the treatment of stroke, Alzheimer's disease, and other neurological disorders. In addition, further research should focus on the potential of CDP-choline to enhance cognitive performance and reduce fatigue. Finally, CDP-choline should be further studied for its potential to enhance the efficacy of certain drugs.
Métodos De Síntesis
CDP-choline can be synthesized in the laboratory by reacting choline with cytidine diphosphate (CDP). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase and results in the formation of CDP-choline. The reaction is highly efficient and yields a high yield of CDP-choline. The reaction can be carried out in a variety of solvents, such as methanol, ethanol, and water. In addition, the reaction can be conducted at a variety of temperatures and pressures, depending on the desired product.
Aplicaciones Científicas De Investigación
CDP-choline has a wide range of applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of stroke, Alzheimer's disease, and other neurological disorders. CDP-choline has also been studied for its potential to enhance cognitive performance and reduce fatigue. In addition, CDP-choline has been used in laboratory experiments to study the effects of various drugs on the brain, as well as its potential to enhance the efficacy of certain drugs.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWOUCRCMRSQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

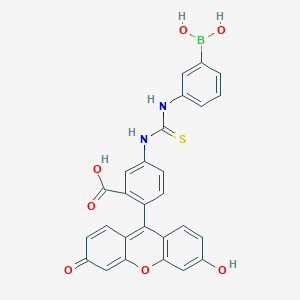
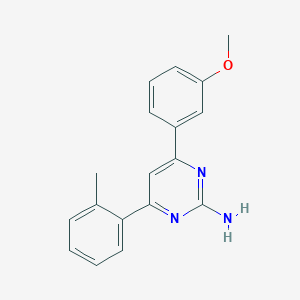
![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)
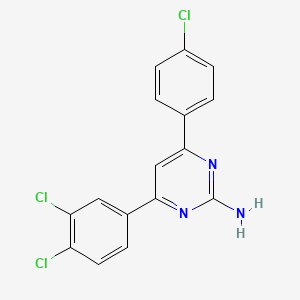
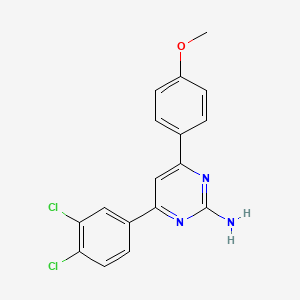
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)
